molecular formula C20H22N4O4 B12164460 N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B12164460
M. Wt: 382.4 g/mol
InChI Key: QYEMBTSVASXEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide is a complex organic compound that belongs to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-ethyl-6,7-dimethoxy-4-oxoquinazoline with an appropriate pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents such as acetic acid or chloroform and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and pyridine-containing molecules. Examples include:

Uniqueness

What sets N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O4_{4}
  • Molecular Weight : 382.4 g/mol
  • Functional Groups : Quinazoline core, pyridine ring, ethyl side chain, and methoxy groups.

This structural composition enhances its solubility and reactivity, making it a promising candidate for various pharmacological applications.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50_{50} (µM) Type of Cancer
HepG2 (Liver Cancer)12.5Liver Cancer
HCT116 (Colon Cancer)15.0Colon Cancer
MCF7 (Breast Cancer)30.0Breast Cancer

These results suggest that the compound selectively targets cancer cells while exhibiting lower toxicity towards non-tumor cell lines such as BJ-1 fibroblasts .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It has been tested against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

The biological activity of this compound can be explained through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. The IC50_{50} for AChE inhibition was found to be 24.1 µM .
  • Induction of Apoptosis : In cancer cells, the compound triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
  • Cell Cycle Arrest : Studies indicate that it can induce G1 phase arrest in cancer cells, preventing their proliferation and growth.

Study on Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound in vivo using a mouse model implanted with human liver cancer cells. The treatment group showed a significant reduction in tumor size compared to the control group after four weeks of administration.

Study on Antimicrobial Effects

Another investigation assessed the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The results indicated that it effectively inhibited growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a new therapeutic agent in combating resistant infections .

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3-yl)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H22N4O4/c1-4-18-23-15-11-17(28-3)16(27-2)10-14(15)20(26)24(18)9-8-22-19(25)13-6-5-7-21-12-13/h5-7,10-12H,4,8-9H2,1-3H3,(H,22,25)

InChI Key

QYEMBTSVASXEKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CN=CC=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.